Indenolol hydrochloride has been synthesized through various chemical methods, which involve the reaction of indenol with isopropylamine in the presence of catalysts and subsequent formation of the hydrochloride salt. This compound's synthesis has been documented in several patents and scientific literature, highlighting its importance in pharmaceutical applications.
Indenolol hydrochloride falls under the category of beta-adrenergic antagonists. These compounds block the effects of adrenaline on the beta receptors, leading to decreased heart rate and blood pressure. It is specifically noted for its selectivity towards beta-1 adrenergic receptors, making it suitable for treating conditions such as hypertension and heart failure.
The synthesis of indenolol hydrochloride typically involves a multi-step process:
The industrial production utilizes batch processing techniques, where large quantities of reactants are combined in reactors designed for controlled conditions. The purification process involves crystallization and filtration to achieve high purity levels necessary for pharmaceutical applications.
Indenolol hydrochloride features a complex molecular structure characterized by:
The molecular structure can be represented by the following identifiers:
Indenolol hydrochloride can participate in several chemical reactions:
These reactions are significant for modifying the compound's properties or enhancing its pharmacological effects. The ability to undergo these transformations allows for the development of new derivatives with potentially improved therapeutic profiles.
Indenolol hydrochloride primarily functions by blocking beta-adrenergic receptors in the heart. This action leads to:
These effects collectively contribute to lowering blood pressure and reducing cardiac workload, making it effective in treating hypertension and angina pectoris .
Indenolol hydrochloride exhibits several key physical properties:
The compound's chemical characteristics include:
Additional analyses such as refractive index and specific optical rotation may provide further insights into its purity and quality standards .
Indenolol hydrochloride is primarily utilized in clinical settings for:
Research also indicates potential applications in treating anxiety disorders due to its calming effects on heart rate and blood pressure responses .
The development of beta-adrenergic antagonists revolutionized cardiovascular pharmacotherapy, with Indenolol hydrochloride emerging as a significant investigational compound in the 1980s. Beta-blockers evolved from Sir James Black’s pioneering work on propranolol (the first clinically successful non-selective beta-antagonist) and the subsequent pursuit of agents with improved receptor selectivity or ancillary properties. Early prototypes like pronethalol were abandoned due to carcinogenicity risks, while dichloroisoproterenol (DCI), discovered in 1958, provided the first proof of concept for beta-receptor blockade but exhibited limiting intrinsic sympathomimetic activity (ISA) [3] [8].
Indenolol was structurally optimized from the phenolic 4-indenol scaffold, positioning it as a non-selective beta-adrenergic antagonist aimed at hypertension management. Unlike earlier agents, it combined moderate lipophilicity with a balanced pharmacodynamic profile. Clinical studies in the mid-1980s, such as those by Trimarco et al., demonstrated its efficacy in reducing blood pressure comparable to metoprolol, highlighting its role within the broader trend toward beta-blockers with improved hemodynamic effects [1] [3]. Despite promising Phase III results, Indenolol hydrochloride never achieved widespread commercialization, with DrugBank noting its status as "withdrawn" or not marketed as of 2021 [1] [6]. Its development reflected the industry’s focus on optimizing receptor selectivity (e.g., β1 vs. β2) and pharmacokinetic profiles during this era.
Table 1: Key Milestones in Beta-Blocker Development
Year | Compound | Significance | Clinical Status |
---|---|---|---|
1958 | Dichloroisoproterenol | First beta-blocker (high ISA) | Not commercialized |
1962 | Pronethalol | First clinical beta-blocker (withdrawn for toxicity) | Withdrawn |
1964 | Propranolol | First commercially successful non-selective blocker | Approved |
1970 | Practolol | First cardioselective agent (withdrawn for toxicity) | Withdrawn |
1980s | Indenolol | Investigational phenolic indene-derived blocker | Studied, not marketed [1] [6] |
Indenolol hydrochloride (chemical name: 1-(1H-Inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol hydrochloride) is synthesized through a multi-step sequence centered on ether linkage formation and amine alkylation. The core structure derives from the reaction between 4-hydroxyindene and epichlorohydrin under basic conditions to form the epoxide intermediate. Subsequent nucleophilic ring opening by isopropylamine yields the free base of Indenolol, which is salified with hydrochloric acid to produce the crystalline hydrochloride salt (CAS: 68906-88-7) [4] [6].
Industrial-scale synthesis emphasizes catalytic optimization and stereochemical control. U.S. Patent 4,045,482 details the use of phase-transfer catalysts (e.g., tetraalkylammonium salts) to accelerate the epoxide formation step, achieving yields >85%. Resolution of racemic Indenolol uses chiral chromatography (e.g., CelluCoat columns) or diastereomeric salt crystallization with dibenzoyl tartaric acid, critical for isolating the active (S)-enantiomer [6]. The hydrochloride salt is crystallized from ethanol/ethyl acetate mixtures, yielding a white crystalline solid with a melting point of 147–148°C [6].
Table 2: Key Synthetic Steps and Conditions for Indenolol Hydrochloride
Step | Reagents/Conditions | Purpose | Yield |
---|---|---|---|
Etherification | 4-Hydroxyindene + Epichlorohydrin, K₂CO₃, 80°C | Epoxide precursor formation | 78% |
Epoxide Aminolysis | Isopropylamine, 60°C, 12h | Alkylamine side-chain installation | 82% |
Chiral Resolution | L-(+)-Dibenzoyl tartrate/ethanol | (S)-Enantiomer isolation | 45% |
Salt Formation | HCl gas in anhydrous ether | Hydrochloride salt crystallization | 95% |
Patent activity for Indenolol hydrochloride peaked in the 1970s–1990s, focusing on synthetic efficiency, formulation, and crystallinity control. Early patents (e.g., U.S. 4,045,482) protected the base synthesis, while later innovations addressed physicochemical limitations. JP17 standards (Japanese Pharmacopoeia) specified purity criteria for the hydrochloride salt, requiring ≤0.1% epichlorohydrin residues [4].
Formulation patents dominate recent activity. Spherical granulation (US6692768B1) describes a high-speed mixing method with microcrystalline cellulose to produce sub-200 µm particles, enhancing compressibility for tablet production. Solid dispersion systems (EP0580860B2) combine Indenolol hydrochloride with hydroxypropyl methylcellulose phthalate (HPMCP) via solvent evaporation, improving dissolution in low-solubility scenarios [5] [7]. Sustained-release innovations (EP1125586A1) use hydrophobic coatings (e.g., stearic acid-ethyl cellulose blends) applied to drug cores to enable once-daily dosing [10].
Table 3: Key Patent Categories for Indenolol Hydrochloride
Patent/Innovation | Focus Area | Technology | Advantage |
---|---|---|---|
U.S. 4,045,482 (1977) | Synthesis | Catalytic epichlorohydrin coupling | High-purity racemate production |
US6692768B1 (2004) | Particle Engineering | Microcrystalline cellulose spherical granules | Improved flow/compression for solid dosage forms |
EP0580860B2 (1998) | Solid Dispersions | HPMCP-based dispersions | Enhanced solubility & bioavailability |
EP1125586A1 (2001) | Sustained Release | Stearic acid-ethyl cellulose coated particles | Zero-order release kinetics |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7